5-bromo-N,N-dimethylpicolinamide
Overview
Description
5-bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . This compound is also known as Br-DMPA and is used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position and a dimethylamide group . The InChI code for this compound is InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.07 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 172 . The compound has one rotatable bond .Scientific Research Applications
Synthesis and Material Science
One of the notable applications of 5-bromo derivatives is in the synthesis of phenothiazines via Smiles rearrangement, highlighting its role in developing compounds with potential pharmacological activities. The process involves the condensation of amino-bromo derivatives with o-halonitrobenzenes, leading to compounds exhibiting a wide spectrum of activities, including neuroleptic, diuretic, sedative, antihistamine, and analgesic properties. Additionally, these compounds have shown significant effects against cancer, making them valuable for biomedical screening in search of better medicinal agents (Sharma, Gupta, Gautam, & Gupta, 2002).
In the field of material science, a study on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed the compound's remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. This application underscores the compound's utility in developing materials with specific photophysical and photochemical properties beneficial for medical applications, especially in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological and Biological Research
Further exploring its applications in pharmacological research, derivatives of 5-bromo compounds, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been synthesized and their stereostructures investigated. Research on these compounds includes analyzing their antitumor activity and the effect of stereochemistry on PI3Kα kinase inhibition, showcasing the chemical's relevance in discovering novel therapeutic agents. The study highlights how minor alterations in the chemical structure can significantly impact biological activity, emphasizing the importance of stereochemistry in drug development (Zhou, Li, Yan, Du, Sun, & Sun, 2015).
Chemical Synthesis and Drug Development
The versatility of 5-bromo-N,N-dimethylpicolinamide and its derivatives extends to the synthesis of chiral amino alcohols from L-leucine, demonstrating its utility in creating chiral solvating agents for chiral carboxylic acids such as ibuprofen and mandelic acid. This application is crucial in the pharmaceutical industry, where the synthesis of chiral compounds plays a significant role in drug development (Li Yuan-yuan, 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-bromo-N,N-dimethylpicolinamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .
Mode of Action
This compound interacts with the α-glucosidase enzyme, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . Under normal conditions, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. When the activity of α-glucosidase is inhibited, the breakdown of carbohydrates is delayed, resulting in a slower and lower rise in blood glucose levels after a meal .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of α-glucosidase and the subsequent decrease in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with diabetes .
properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRHFAPOFNDZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628486 | |
Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845305-86-4 | |
Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.